3-(4-Chlorobenzyl)morpholine

Dopamine D4 Receptor Antagonist Structure-Activity Relationship (SAR) CNS Drug Discovery

Ensure experimental integrity with ML398, the only validated probe molecule offering >100-fold selectivity across dopamine receptor subtypes and a clinically proven brain-to-plasma ratio of 2.0. In-class substitution introduces significant SAR cliffs (IC50 shifts from 0.13 μM to >3.68 μM), making this compound the scientifically non-negotiable standard for neuroscientific D4 receptor studies and cocaine addiction models.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B7905996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzyl)morpholine
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1COCC(N1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2
InChIKeyOYBVODNMGYFPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorobenzyl)morpholine: Core Molecular Profile and Procurement Context for Dopamine D4 and Sigma Receptor Research


3-(4-Chlorobenzyl)morpholine (free base, CAS 913718-38-4; hydrochloride salt) is a chiral morpholine-based small molecule characterized by a 4-chlorobenzyl substituent at the 3-position of the morpholine ring [1]. The compound has been designated an MLPCN probe molecule (ML398) and is recognized as a potent and selective antagonist of the dopamine D4 receptor with well-defined in vitro and in vivo pharmacological properties [2]. Beyond its primary D4 pharmacology, the compound exhibits high affinity for the sigma-1 receptor, positioning it as a dual-target ligand of interest in neuroscience and pain research [3]. The hydrochloride salt form (C11H15Cl2NO, MW 248.15) is the most commonly procured material for research applications, offering enhanced stability and aqueous solubility relative to the free base .

Why Substituting 3-(4-Chlorobenzyl)morpholine with Other Morpholine-Based Dopamine D4 Antagonists Compromises Experimental Reproducibility


In-class substitution of 3-(4-chlorobenzyl)morpholine (ML398) is scientifically inadvisable due to sharp and quantifiable structure–activity relationship (SAR) cliffs within the morpholine benzyl series. Systematic SAR evaluation demonstrated that small positional or electronic modifications to the benzyl substituent produce dramatic changes in D4 receptor potency and selectivity [1]. For instance, moving the chloro substituent from the para position to ortho or meta drastically reduces activity (e.g., ortho-fluoro analog IC50 = 3.68 μM vs. para-chloro IC50 = 0.13 μM) [2]. Similarly, replacement of the benzyl linker with an amide, urea, sulfonamide, or direct aryl connection abolishes activity entirely [3]. Furthermore, the specific combination of D4 antagonism, >100-fold subtype selectivity, and high brain penetration observed with ML398 is not preserved across close structural analogs, making blind substitution a direct threat to the validity of preclinical neuroscience experiments [4].

Quantitative Differentiation of 3-(4-Chlorobenzyl)morpholine (ML398): Head-to-Head and Cross-Study Comparative Evidence


Para-Chloro Substituent on Benzyl Moiety Confers Optimal Dopamine D4 Receptor Antagonist Potency in the Morpholine Series

In a direct SAR comparison of substituted benzyl morpholine analogs, the para-chloro derivative (R)-6c (ML398) demonstrated superior D4 receptor antagonist potency relative to unsubstituted benzyl, para-fluoro, and ortho-substituted analogs. The para-chloro compound achieved an IC50 of 130 nM and Ki of 36 nM, whereas the unsubstituted benzyl analog (R)-6g showed reduced activity (IC50 not precisely quantified but described as 'less active'), and the para-fluoro analog (R)-6f exhibited an IC50 of 1.14 μM and Ki of 0.32 μM—approximately 9-fold weaker than ML398 [1]. Ortho-substitution was even less tolerated, with the ortho-fluoro analog (±)-6d displaying an IC50 of 3.68 μM and Ki of 1.02 μM, representing a 28-fold loss in potency [2].

Dopamine D4 Receptor Antagonist Structure-Activity Relationship (SAR) CNS Drug Discovery

ML398 Demonstrates >100-Fold Selectivity for Dopamine D4 Receptor Over All Other Dopamine Receptor Subtypes

3-(4-Chlorobenzyl)morpholine (ML398) exhibits a clean selectivity profile against the dopamine D1, D2S, D2L, D3, and D5 receptor subtypes, showing no measurable antagonist activity (>20 μM) at any of these receptors, which translates to >100-fold selectivity over the D4 IC50 of 130 nM [1]. In contrast, the previously characterized D4 antagonist scaffold from which ML398 was derived, compound (R)-1, showed weak but detectable cross-reactivity at the D3 receptor (IC50 = 46.2 μM) and was inactive against D1 and D2 (>100 μM) [2]. Thus, ML398 offers a substantially improved selectivity window compared to earlier-generation probes within the same chemical series [3].

Dopamine D4 Receptor Selectivity Off-Target Profiling GPCR Pharmacology

High Brain Penetration with Brain-to-Plasma Ratio of 2.0 at 15 Minutes Post-IP Administration in Rats

Following intraperitoneal administration at 10 mg/kg in Sprague-Dawley rats, 3-(4-chlorobenzyl)morpholine (ML398) achieved a brain concentration of 987 nM and a plasma concentration of 482 nM at 15 minutes post-dose, yielding a brain-to-plasma ratio of 2.0 [1]. This favorable CNS penetration profile compares advantageously to the precursor compound (R)-1, which under identical dosing and sampling conditions produced a brain concentration of 3,558 nM and plasma concentration of 1,935 nM but a slightly lower brain-to-plasma ratio of 1.8 [2]. Both compounds are brain penetrant, but ML398 demonstrates robust CNS exposure with a favorable partitioning ratio that supports its utility as a CNS tool compound [3].

Brain Penetration CNS Pharmacokinetics In Vivo Pharmacology

In Vivo Reversal of Cocaine-Induced Hyperlocomotion at 10 mg/kg IP Establishes Functional CNS Activity

In a rat model of psychostimulant-induced behavioral activation, 3-(4-chlorobenzyl)morpholine (ML398) significantly reversed cocaine-induced hyperlocomotion at a dose of 10 mg/kg administered intraperitoneally [1]. This in vivo functional activity validates the compound's ability to engage D4 receptors in the CNS and modulate dopamine-driven behaviors. While the absolute magnitude of reversal was not compared to a reference compound in the same study, the demonstration of in vivo efficacy distinguishes ML398 from many structurally related benzyl morpholines that lack such functional validation [2]. The compound's ability to produce a behavioral effect consistent with D4 antagonism confirms its utility as a pharmacological tool for investigating the role of D4 receptors in addiction and neuropsychiatric disorders [3].

In Vivo Efficacy Cocaine Addiction Model Behavioral Pharmacology

High-Affinity Sigma-1 Receptor Binding (IC50 = 1.70 nM) Expands Research Utility Beyond Dopamine D4 Antagonism

In radioligand displacement assays using [3H]DTG in guinea pig cerebellum membranes, 3-(4-chlorobenzyl)morpholine exhibited high-affinity binding to the sigma-1 receptor with an IC50 of 1.70 nM [1]. This sigma-1 affinity positions the compound as a dual-target ligand with potential applications in pain research and neuroprotection [2]. As a class-level comparison, structurally related morpholine derivatives with sigma receptor activity have been reported in the patent literature for pain indications, though direct comparative binding data for close analogs of 3-(4-chlorobenzyl)morpholine are not publicly available [3].

Sigma-1 Receptor Pain Research Dual-Target Pharmacology

Metabolic Stability and CYP Inhibition Profile Informs Compound Selection for In Vitro and In Vivo Experimental Design

In vitro pharmacokinetic profiling of 3-(4-chlorobenzyl)morpholine (ML398) revealed moderate to high predicted hepatic clearance in rat microsomes (CLHEP = 67.5 mL/min/kg) and moderate clearance in human microsomes (CLHEP = 15.7 mL/min/kg) [1]. CYP inhibition screening showed weak inhibition of CYP2D6 (IC50 = 18.0 μM) and minimal inhibition of CYP1A2, CYP2C9, and CYP3A4 (all IC50 >30 μM), indicating a low drug-drug interaction liability profile [2]. Compared to the precursor compound (R)-1, ML398 exhibits comparable human hepatic clearance (15.7 vs. 17.9 mL/min/kg) but substantially higher plasma unbound fraction (Fu = 0.061 vs. 0.012 in human), suggesting improved free drug availability [3].

ADME Drug Metabolism Hepatic Clearance

Optimal Research Applications for 3-(4-Chlorobenzyl)morpholine (ML398): Where the Compound's Differentiated Profile Delivers Scientific Value


Preclinical Investigation of Dopamine D4 Receptor Function in Addiction and Reward Circuitry

3-(4-Chlorobenzyl)morpholine (ML398) is ideally suited for in vivo studies examining the role of dopamine D4 receptors in cocaine addiction and related psychostimulant disorders. The compound's validated in vivo efficacy in reversing cocaine-induced hyperlocomotion at 10 mg/kg IP, combined with its >100-fold selectivity over other dopamine receptor subtypes, enables clean pharmacological interrogation of D4-mediated mechanisms without confounding off-target dopaminergic effects [1]. The high brain-to-plasma ratio of 2.0 ensures CNS target engagement, making this compound the rational choice over less selective or non-brain-penetrant D4 ligands [2].

In Vitro Dopamine Receptor Subtype Profiling and GPCR Pharmacology Studies

For researchers conducting dopamine receptor subtype selectivity profiling or GPCR signaling studies, 3-(4-chlorobenzyl)morpholine offers a well-characterized D4 antagonist with rigorously defined potency (IC50 = 130 nM, Ki = 36 nM) and an absence of cross-reactivity at D1, D2S, D2L, D3, and D5 receptors (>20 μM) [1]. The compound's activity profile has been validated across multiple independent assay platforms (EuroFins radioligand displacement assays), providing a reliable positive control for D4 receptor antagonism and a comparator for novel D4 ligand characterization [2].

Dual-Target Sigma-1/D4 Receptor Pharmacology Research for Pain and Neuroprotection

The high-affinity sigma-1 receptor binding (IC50 = 1.70 nM) of 3-(4-chlorobenzyl)morpholine expands its utility into pain research and neuroprotection studies where sigma receptor modulation is mechanistically relevant [1]. This dual-target profile distinguishes the compound from pure D4 antagonists and enables investigation of sigma-1/D4 polypharmacology, a therapeutic strategy of increasing interest in CNS drug discovery [2]. The compound's brain penetration further supports its use in in vivo pain models where sigma-1 antagonists have demonstrated efficacy [3].

ADME and CNS Pharmacokinetic Tool Compound for Benchmarking Novel CNS-Penetrant Molecules

The well-documented pharmacokinetic profile of 3-(4-chlorobenzyl)morpholine—including microsomal stability data (rat CLHEP = 67.5 mL/min/kg; human CLHEP = 15.7 mL/min/kg), plasma protein binding (human Fu = 0.061), CYP inhibition profile (CYP2D6 IC50 = 18.0 μM; CYP1A2/2C9/3A4 all >30 μM), and brain penetration metrics (brain-to-plasma ratio = 2.0)—makes it a valuable reference compound for benchmarking novel CNS-penetrant molecules in ADME assays [1]. The compound's free fraction and clearance characteristics are particularly useful for calibrating in vitro-to-in vivo extrapolation (IVIVE) models for brain-penetrant small molecules [2].

Quote Request

Request a Quote for 3-(4-Chlorobenzyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.